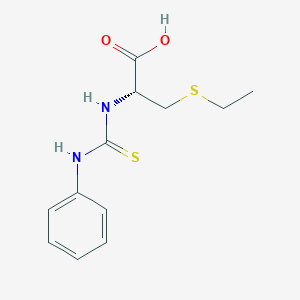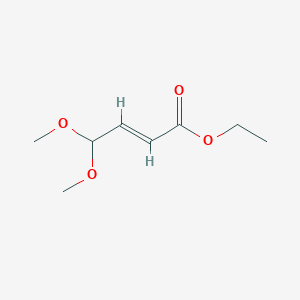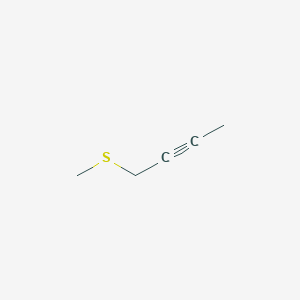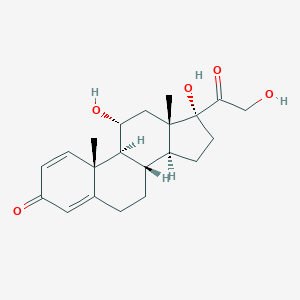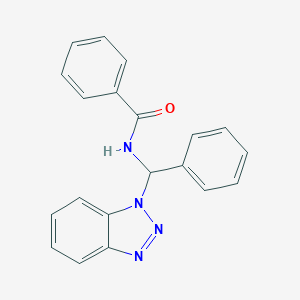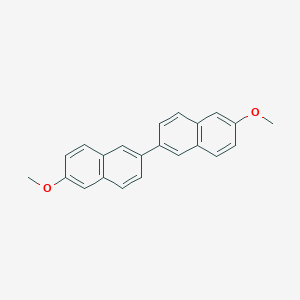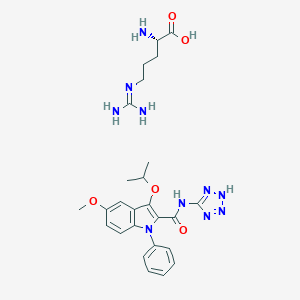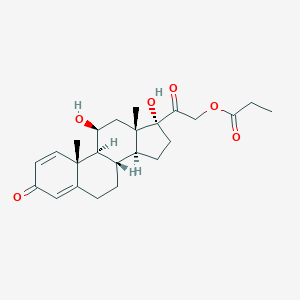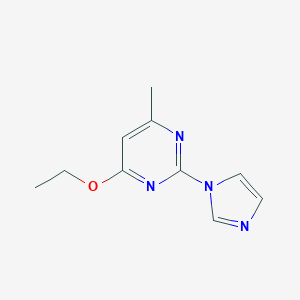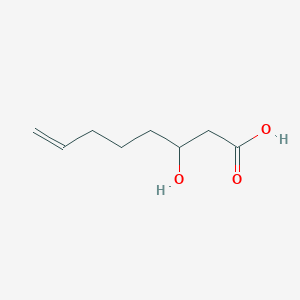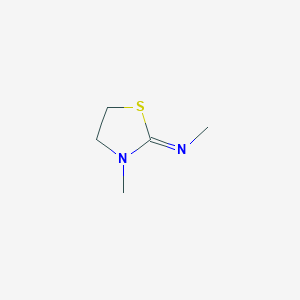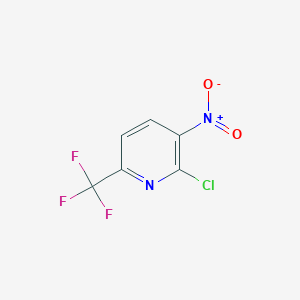
2-(Prop-2-yn-1-yl)isoquinolin-1(2H)-one
Übersicht
Beschreibung
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is a chemical compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used as building blocks in organic synthesis
Vorbereitungsmethoden
The synthesis of 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- can be achieved through several synthetic routes. One common method involves the use of N-ethoxycarbonyl protected-N-propargylanilines as building blocks. These compounds undergo an intramolecular hydroarylation reaction, catalyzed by gold (I), to form the desired isoquinolinone derivative . The reaction conditions typically involve mild temperatures and the use of an electrophilic source to activate the carbon-carbon triple bond.
Analyse Chemischer Reaktionen
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl position, using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its reactive propargyl group. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- can be compared with other similar compounds, such as:
These compounds share the propargyl group, which contributes to their reactivity and potential applications. 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is unique due to its isoquinolinone core, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
125030-80-0 |
|---|---|
Molekularformel |
C12H9NO |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
2-prop-2-ynylisoquinolin-1-one |
InChI |
InChI=1S/C12H9NO/c1-2-8-13-9-7-10-5-3-4-6-11(10)12(13)14/h1,3-7,9H,8H2 |
InChI-Schlüssel |
KOZJGHVVRNSSIZ-UHFFFAOYSA-N |
SMILES |
C#CCN1C=CC2=CC=CC=C2C1=O |
Kanonische SMILES |
C#CCN1C=CC2=CC=CC=C2C1=O |
Synonyme |
1(2H)-Isoquinolinone,2-(2-propynyl)-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
